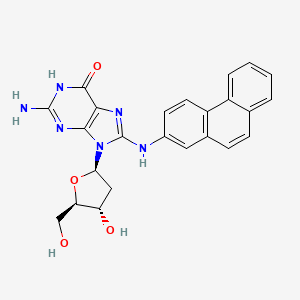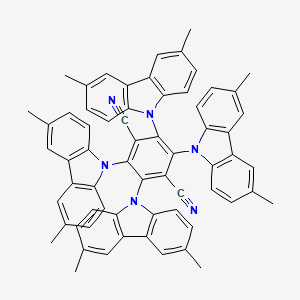
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene and belongs to the class of thermally activated delayed fluorescence (TADF) materials . This compound is characterized by its high thermal stability and strong fluorescence, making it valuable in organic electronics and photonics.
準備方法
The synthesis of 2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile typically involves the reaction of 3,6-dimethylcarbazole with 2,3,5,6-tetrabromo-1,4-dicyanobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amines or other reduced derivatives.
科学的研究の応用
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
作用機序
The mechanism of action of 2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile involves its ability to exhibit thermally activated delayed fluorescence (TADF). This process occurs when the compound absorbs light and enters an excited state. The energy is then transferred to a triplet state, which can return to the singlet state through thermal activation, resulting in delayed fluorescence. This mechanism is crucial for its applications in OLEDs and other photonic devices .
類似化合物との比較
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile can be compared with other similar compounds such as:
2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene: A parent compound with similar fluorescence properties but different substituents.
2,3,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)terephthalonitrile: Another derivative with phenyl groups instead of methyl groups, affecting its electronic properties and fluorescence efficiency.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and physical properties.
特性
分子式 |
C64H48N6 |
|---|---|
分子量 |
901.1 g/mol |
IUPAC名 |
2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)63(69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)52(34-66)62(61)68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68/h9-32H,1-8H3 |
InChIキー |
AJKQJXQTTWNOSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C#N)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


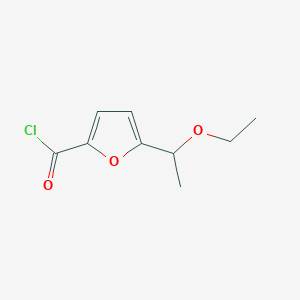
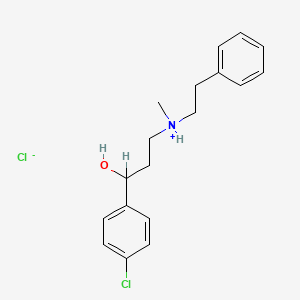
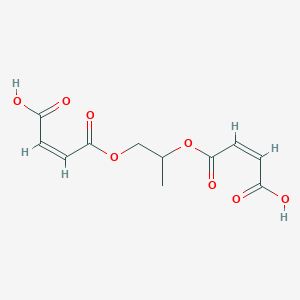
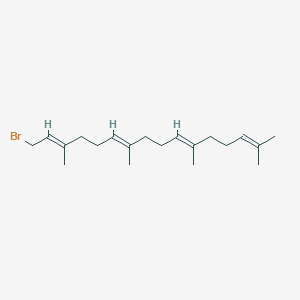
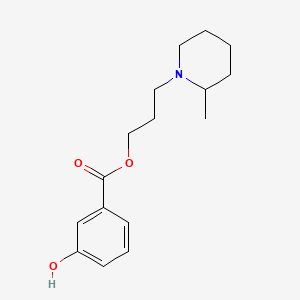
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)




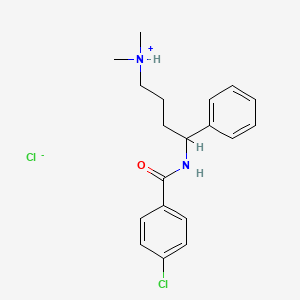
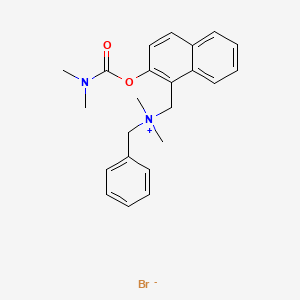
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
